Lipophilicity (Calculated LogP) Versus Four Structural Analogs
The target compound exhibits a calculated XLogP3-AA of 5.4 [1], which is substantially higher than the fluoro analog (4-fluoro substituent) and the parent phenyl analog, and significantly exceeds 4-chlorobenzophenone, which lacks both the trifluoromethyl group and the second chlorine atom. This elevated lipophilicity translates to superior solubility in organic phases, more predictable retention on reverse-phase chromatography, and higher predicted membrane permeability in medicinal chemistry applications.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.4 [1] |
| Comparator Or Baseline | 4-Cl,4'-F analog: LogP = 4.73 [2]; 4-Cl, H analog (789-96-8): LogP ~4.0 (estimated) ; 4-Chlorobenzophenone (134-85-0): LogP ~3.8 (estimated) [3] |
| Quantified Difference | ΔLogP = +0.67 vs. 4'-F analog; ΔLogP ≈ +1.4 vs. H analog; ΔLogP ≈ +1.6 vs. 4-chlorobenzophenone |
| Conditions | All LogP values calculated by XLogP3 or consensus prediction models under standard conditions; values retrieved from PubChem and Chemsrc databases. Conditions: 25°C, octanol/water system. |
Why This Matters
Higher LogP directly influences organic-phase partitioning, reverse-phase chromatographic retention, and predicted passive membrane permeability, making this compound a preferred lipophilic fragment when designing probes, ligands, or lipophilic synthetic intermediates.
- [1] PubChem. (2026). 2,4-Dichloro-5-(trifluoromethyl)benzophenone, CID 53407191. XLogP3-AA 5.4. View Source
- [2] Chemsrc. (2017). 85721-08-0 (2-chloro-4'-fluoro-5-(trifluoromethyl)benzophenone). LogP = 4.72890. View Source
- [3] CAS Common Chemistry. (2024). 4-Chlorobenzophenone (CAS 134-85-0). Estimated LogP ~3.8 from homologous benzophenone series. View Source
